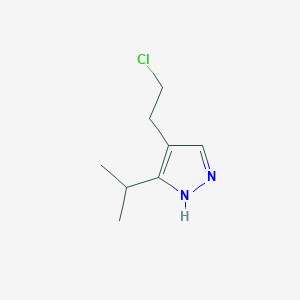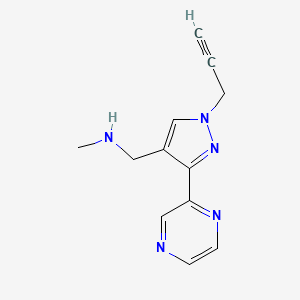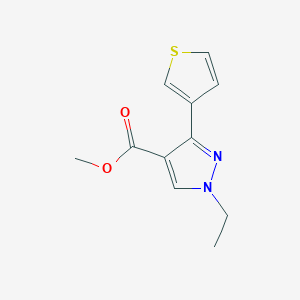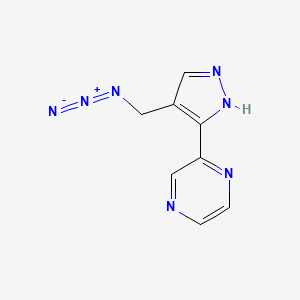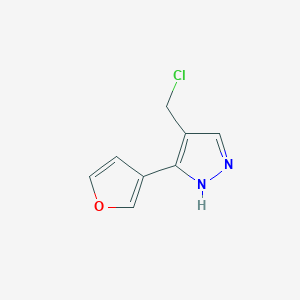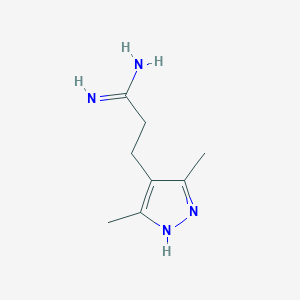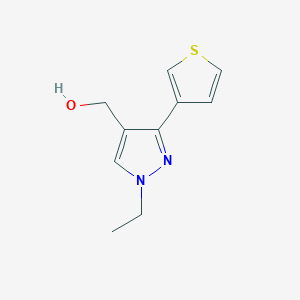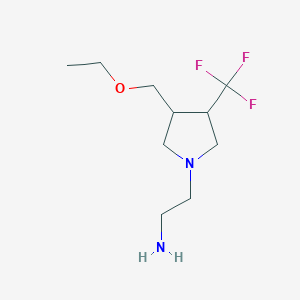
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Vue d'ensemble
Description
“2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also has an ethoxymethyl and a trifluoromethyl group attached to the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, an ethoxymethyl group (-CH2-O-CH2-CH3), and a trifluoromethyl group (-CF3). The ethoxymethyl group is a type of ether, and the trifluoromethyl group is a type of alkyl halide .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the trifluoromethyl group might undergo reactions typical of alkyl halides, such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ether and trifluoromethyl groups might influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthèse organique
En chimie organique, ce composé sert de brique élémentaire polyvalente pour la synthèse de pyrrolidin-2-ones . La structure du composé permet des réactions de cyclisation organocatalysées photo-induites, essentielles à la création de molécules organiques complexes. Ce processus est particulièrement précieux dans le développement de produits pharmaceutiques et agrochimiques.
Chimie médicinale
Le groupe trifluorométhyle dans ce composé suggère son utilité potentielle en chimie médicinale. Les composés comportant cette entité sont souvent utilisés dans la conception de médicaments en raison de leur capacité à améliorer la stabilité métabolique et l'affinité de liaison aux cibles biologiques. Il pourrait être utilisé pour la synthèse de standards de référence dans les tests pharmaceutiques .
Sciences de l'environnement
Les applications potentielles du composé en sciences de l'environnement pourraient impliquer le développement de voies de synthèse vertes. Son rôle dans les réactions organocatalysées photo-induites suggère qu'il pourrait faire partie de processus respectueux de l'environnement qui minimisent l'utilisation de métaux dangereux et réduisent les déchets.
Mécanisme D'action
The compound “2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” is a type of pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are involved in a wide range of biological activities and are a key part of many pharmaceuticals and useful synthetic compounds .
Mode of action
The mode of action would depend on the specific targets this compound interacts with. Generally, it could bind to its target, causing a conformational change that affects the target’s activity .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can be involved in a variety of pathways due to their diverse biological activities .
Pharmacokinetics
These properties can greatly vary among different pyrrolidine derivatives .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound’s interaction with FGFRs can lead to the activation or inhibition of downstream signaling pathways, influencing cellular responses.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation . Additionally, the compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular responses . The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
2-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O/c1-2-16-7-8-5-15(4-3-14)6-9(8)10(11,12)13/h8-9H,2-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHBLPCGCMVSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



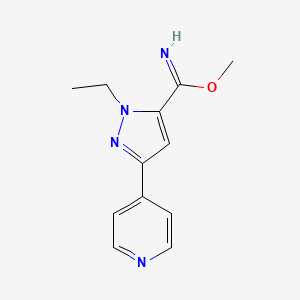
![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)
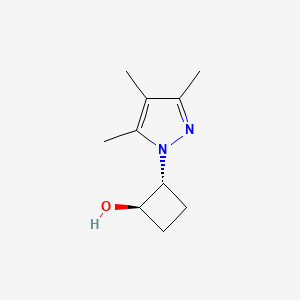
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)
